molecular formula C15H10N4S2 B2613939 (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831245-99-9

(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2613939
CAS No.: 831245-99-9
M. Wt: 310.39
InChI Key: LWZSRMDARBCVCC-CMDGGOBGSA-N
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Description

The compound (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class of heterocyclic systems, which are characterized by fused 1,2,4-triazole and 1,3,4-thiadiazole rings. This structural motif is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The target molecule features a phenyl group at the 3-position and a thiophene-vinyl substituent at the 6-position.

Properties

IUPAC Name

3-phenyl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S2/c1-2-5-11(6-3-1)14-16-17-15-19(14)18-13(21-15)9-8-12-7-4-10-20-12/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSRMDARBCVCC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-thiazol-2-chloroacetamides with hydrazine derivatives, followed by cyclization with thiocarbohydrazide . The reaction is usually carried out in refluxing acetonitrile in the presence of a catalyst such as manganese dioxide for 5-6 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in anticancer research, this compound has been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes critical for cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby disrupting their function and inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Triazolothiadiazole Derivatives

Structural and Electronic Features

  • Planarity and Conjugation : The triazolothiadiazole core is inherently planar, as shown in crystallographic studies (maximum deviation: 0.022 Å) . The E -configured vinyl group in the target compound extends conjugation between the thiophene and triazolothiadiazole rings, which may enhance π-π stacking with biological targets .
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce membrane permeability.
    • Halogens (e.g., fluorine in ) increase electronegativity and metabolic stability.
    • Bulkier groups (e.g., pentadecyl in ) enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets.

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related analogs demonstrate:

  • Anticancer activity : Compounds with fluorinated biphenyl () or long alkyl chains () showed potent inhibition of cancer cell lines (IC₅₀ < 10 µM) .
  • Antimicrobial activity : Methoxy-substituted derivatives () exhibited broad-spectrum activity against Gram-positive bacteria .

The thiophene-vinyl group in the target compound may confer unique electronic properties, making it a candidate for kinase inhibition or DNA intercalation .

Biological Activity

(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound belonging to the class of triazolothiadiazoles. This compound exhibits a complex structure that combines multiple heterocyclic systems, which may contribute to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Structural Overview

The compound features:

  • A triazole ring fused with a thiadiazole moiety .
  • Substituents including a phenyl group and a vinyl group linked to a thiophene ring .

This unique combination of functional groups is hypothesized to enhance its biological properties, although specific mechanisms of action remain largely unexplored.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities including:

  • Antibacterial Properties : Similar triazolothiadiazoles have shown effectiveness against various bacterial strains.
  • Antifungal Activities : Some derivatives within this class have been evaluated for antifungal activity against Candida species but demonstrated varying levels of effectiveness.
  • Anticancer Potential : Triazole derivatives have been explored for their capacity to inhibit cancer cell proliferation in vitro.

Anticancer Activity

A study on related triazolo-thiadiazole derivatives indicated significant anticancer activity against gastric cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 25 nM against cancer cell lines such as NUGC . These compounds exhibited selective toxicity towards cancer cells compared to normal fibroblasts.

Antifungal Evaluation

Research on 2,3-dihydro-3-hydroxy-6-phenyl derivatives revealed poor antifungal activity against several Candida species . The findings suggest that while some derivatives show potential, the specific structural features of this compound may need further investigation to understand their antifungal efficacy fully.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
1H-Benzimidazole derivativesBenzimidazole ringKnown for anticancer properties
5-Aryl-[1,2,4]triazolesAryl substitution on triazoleExhibits antifungal activity
Thiadiazole derivativesThiadiazole corePotential herbicidal activity

The distinct combination of heterocycles and substituents in this compound may confer unique biological activities not observed in other similar compounds.

While the specific mechanism of action for this compound is not well-documented yet, it is suggested that triazolothiadiazoles may interact with various biological targets through:

  • Inhibition of enzyme activity.
  • Modulation of receptor-mediated pathways.
    These interactions could lead to the observed pharmacological effects noted in related studies.

Future Directions

Further research is necessary to elucidate the synthesis pathways and biological applications of this compound. Investigating its safety profile and potential therapeutic applications could pave the way for its use in medicinal chemistry.

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